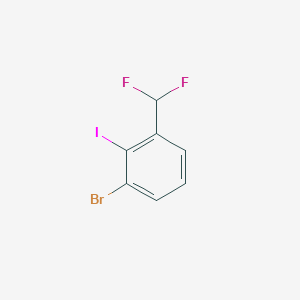

1-Bromo-3-(difluoromethyl)-2-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

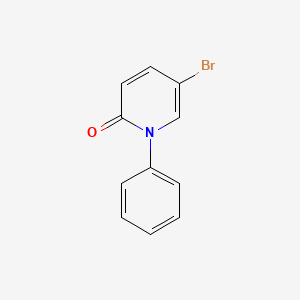

1-Bromo-3-(difluoromethyl)-2-iodobenzene (BDFI) is a synthetic compound that has been used in a variety of scientific research applications. BDFI has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Benzofurans

1-Bromo-2-iodobenzenes, a category which includes 1-Bromo-3-(difluoromethyl)-2-iodobenzene, are used in CuI-catalyzed domino processes to create 2,3-disubstituted benzofurans. This involves an intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of variously substituted benzofurans (Lu et al., 2007).

Access to 1,2-Dibromobenzenes

1,2-Dibromobenzenes, which are precursors for various organic transformations, can be synthesized using 1-Bromo-3-(difluoromethyl)-2-iodobenzene. This process involves regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Synthesis of Dihydrodibenzo[b,d]furan-1(2H)-ones

1-Bromo-2-iodobenzenes are used in Cu-catalyzed reactions with 1,3-cyclohexanediones to synthesize 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This highly regioselective process involves Ullmann-type C-arylation and O-arylation, resulting in diverse substituted products (Aljaar et al., 2012).

Aryne Route to Biaryls

1-Bromo-3-(difluoromethyl)-2-iodobenzene is used in the aryne route to produce biaryls with uncommon substituent patterns. This involves halolithiobiphenyl intermediates and subsequent reactions leading to diverse biaryl structures (Leroux & Schlosser, 2002).

Fluoroalkylation of Iodobenzene

In the study of fluoroalkylation reactions, 1-Bromo-3-(difluoromethyl)-2-iodobenzene plays a role in understanding the influence of R substituents on the reactivity of α,α-difluoroalkyl copper species (Zhu et al., 2015).

Electrochemical Fluorination Studies

The compound is also studied in electrochemical fluorination processes. This involves understanding side-reactions during the fluorination of halobenzenes, contributing to the knowledge of reaction mechanisms in electrochemical processes (Horio et al., 1996).

Ring Expansion to Alumacyclonona-tetraene

1-Bromo-3-(difluoromethyl)-2-iodobenzene is involved in ring expansion processes, specifically in the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This showcases its role in the creation of complex organic structures with potential applications in various fields (Agou et al., 2015).

Regioflexible Substitution of Difluorobenzene

The compound aids in demonstrating the effectiveness of modern organometallic methods, specifically in the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids (Schlosser & Heiss, 2003).

Propiedades

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMQECQKFLYDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)

![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)

![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)

![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)